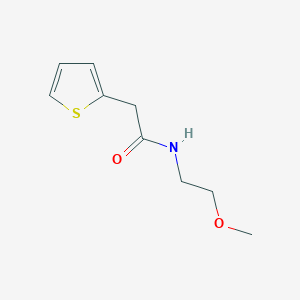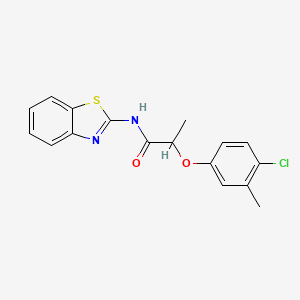
N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including nucleophilic substitution, cyclization, and bromination. For instance, compounds with related structures have been synthesized through reactions involving starting materials like 5-bromoindazole-3-carboxylic acid methylester, undergoing arylation and conversion to diethylamide forms (Anuradha et al., 2014)(Anuradha et al., 2014). These processes highlight the complexity and intricacy involved in synthesizing such compounds, necessitating precise control over reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" has been elucidated using techniques like X-ray diffraction, revealing details about bond lengths, angles, and crystal packing. For example, stereochemical investigations using nuclear magnetic resonance spectroscopy (NMR) have provided insights into the configurations of stereogenic centers in similar molecules (Demir-Ordu et al., 2015)(Demir-Ordu et al., 2015). Such analyses are crucial for understanding the 3D arrangement of atoms within the molecule, which significantly influences its reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of "N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" and related compounds involves interactions that can lead to the formation of various derivatives. For instance, reactions with substituted phenylhydroxyamines have led to the synthesis of novel compounds with specific insecticidal and fungicidal activities (Zhu et al., 2014)(Zhu et al., 2014). These reactions often involve catalytic systems and specific reagents that enable the introduction or modification of functional groups, thereby altering the compound's chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds have been determined through various analytical techniques. These properties are influenced by the molecular structure and play a critical role in the compound's behavior in different environments (Yıldırım et al., 2005)(Yıldırım et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and acid-base behavior, are essential for understanding the potential applications and handling of "N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide." Studies on related compounds have shown a range of reactivities and stability profiles, which are crucial for their practical applications (Wei et al., 2012)(Wei et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Research includes the synthesis of brominated and diazo-coupled pyridinethiones, leading to the creation of isothiazolopyridines, pyridothiazines, and pyridothiazepines. These compounds are known for their significant biological activities, with synthesis methods employing both conventional and microwave-assisted techniques for enhanced efficiency (Youssef et al., 2012).
Crystallographic Analysis : Detailed structural elucidation of related compounds has been achieved through crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, offering insights into molecular interactions and packing within the crystal lattice (Anuradha et al., 2014).
Biological Activities : Although the direct research on N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not highlighted, related studies have explored the biological activities of analogous structures. For instance, novel dicationic imidazo[1,2-a]pyridines showed promising antiprotozoal activities, which underscores the potential medicinal value of similar compounds (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS/c1-9-13(14(21)20-12-5-4-11(16)8-18-12)22-15(19-9)10-3-2-6-17-7-10/h2-8H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQBFTPKPNHRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)
acetonitrile](/img/structure/B4582397.png)

![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)
![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)
![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)
![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)
![9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)